Home > Products > Screening Compounds P111045 > Eravacycline dihydrochloride
Eravacycline dihydrochloride - 1334714-66-7

Eravacycline dihydrochloride

Catalog Number: EVT-254877
CAS Number: 1334714-66-7
Molecular Formula: C27H33Cl2FN4O8
Molecular Weight: 631.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eravacycline dihydrochloride (TP-434 dihydrochloride) is a potent and broad-spectrum antibacterial agent.
Source and Classification

Eravacycline is classified as a broad-spectrum antibiotic within the tetracycline class, specifically designed to combat resistant bacterial strains. It was developed as a response to increasing antibiotic resistance and is marketed under the brand name Xerava. The compound is administered intravenously and is notable for its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Key Intermediates: The initial steps involve constructing the core tetracycline structure through a series of chemical reactions that introduce necessary functional groups.
  2. Functionalization: Subsequent reactions introduce the dimethylamino and pyrrolidinyl groups essential for its antibacterial activity.
  3. Cyclization and Dioxo Formation: Key cyclization reactions lead to the formation of the dioxo moiety that is critical for binding to bacterial ribosomes.
  4. Final Crystallization: The final product undergoes crystallization to achieve purity and stability. Various polymorphic forms have been identified which do not significantly impact its efficacy .

The synthesis is closely monitored through in-process controls to ensure quality and consistency in the final product.

Chemical Reactions Analysis

Reactions and Technical Details

Eravacycline dihydrochloride primarily acts by disrupting bacterial protein synthesis through binding to the 30S ribosomal subunit. This binding inhibits the incorporation of amino acids into peptide chains, effectively halting bacterial growth:

  • Binding Mechanism: The interaction with ribosomal RNA involves both electrostatic and hydrophobic forces.
  • Resistance Mechanisms: Some bacteria may develop resistance through efflux pumps or ribosomal modifications that reduce drug binding affinity .
Mechanism of Action

Process and Data

The mechanism by which eravacycline exerts its antibacterial effects involves several key processes:

  1. Ribosomal Binding: Eravacycline binds specifically to the 30S subunit of the bacterial ribosome.
  2. Inhibition of Protein Synthesis: By preventing aminoacyl-tRNA from binding to the ribosome, it effectively stops protein synthesis.
  3. Bacteriostatic vs. Bactericidal Activity: While primarily bacteriostatic (inhibiting growth), it has shown bactericidal activity against certain strains under specific conditions .

Data indicates that eravacycline retains effectiveness against multi-drug resistant strains, making it a valuable option in treating serious infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eravacycline dihydrochloride has several notable physical and chemical properties:

Relevant Data or Analyses

Analytical techniques such as X-ray powder diffraction (XRPD) and thermogravimetric analysis have been employed to characterize these properties comprehensively.

Applications

Scientific Uses

Eravacycline dihydrochloride is primarily used in clinical settings for:

  • Treatment of Complicated Intra-abdominal Infections: Its broad-spectrum activity makes it suitable for infections caused by resistant strains.
  • Research Applications: It serves as a model compound in studies investigating antibiotic resistance mechanisms due to its unique binding characteristics .
Introduction to Eravacycline Dihydrochloride

Historical Development and Rationale for Fluorocycline Design

The discovery of eravacycline emerged from systematic structure-activity relationship (SAR) studies aimed at overcoming limitations of earlier tetracyclines. By 2006, tetracycline resistance had rendered >40% of clinical isolates insensitive to first- and second-generation tetracyclines like doxycycline and minocycline [8]. Two primary resistance mechanisms compromised their efficacy:

  • Ribosomal protection proteins (e.g., Tet(M), which displace tetracyclines from the 30S subunit
  • Efflux pumps (e.g., Tet(A)-Tet(E)), which reduce intracellular drug accumulation [7] [8]

Tetraphase Pharmaceuticals engineered eravacycline using a chemically modified tetracycline core with two strategic alterations:

  • Fluorine atom at C7 to strengthen ribosomal binding
  • Pyrrolidinoacetamido group at C9 to sterically hinder efflux pump recognition [1] [9]

These modifications yielded a compound with 10-fold higher ribosomal affinity than tetracycline and 4-fold lower minimum inhibitory concentrations (MICs) against Enterobacteriaceae compared to tigecycline [3] [8]. Phase III clinical trials (IGNITE1 and IGNITE4) demonstrated eravacycline's non-inferiority to ertapenem and meropenem in cIAI treatment, with clinical cure rates of 90.8–92.4% in microbiological intent-to-treat populations [5] [9].

Table 1: Key Milestones in Eravacycline Development

YearEventSignificance
2006Fluorocycline scaffold synthesisNovel C7/C9 modifications designed to evade resistance
2013Phase I trials completionEstablished pharmacokinetic profile and dosing rationale
2017IGNITE4 trial resultsConfirmed non-inferiority vs. meropenem in cIAI (92.4% vs. 91.6% cure)
2018FDA/EMA approvalMarket authorization as Xerava® for cIAI

Classification Within the Tetracycline Antibiotic Family

Eravacycline belongs to the third-generation tetracyclines, a class characterized by structural innovations to bypass resistance mechanisms. Its classification highlights distinct pharmacological advantages:

  • Chemical lineage: Eravacycline is a fluorocycline, differing from:
  • First-generation: Natural tetracyclines (e.g., tetracycline, chlortetracycline)
  • Second-generation: Semi-synthetic derivatives (e.g., doxycycline, minocycline)
  • Other third-gen: Glycylcycline (tigecycline), aminomethylcycline (omadacycline) [7] [8]

  • Structural differentiation: The C7 fluorine and C9 pyrrolidinoacetamido group distinguish it from tigecycline (C9 glycylamido) and omadacycline (C9 aminomethyl) [8]. These alterations confer:

  • Broader spectrum against MDR Gram-negatives
  • Retained potency against tetracycline-resistant strains (e.g., tet(A), tet(K) carriers) [1] [3]

  • Microbiological spectrum: Eravacycline exhibits uniform activity against:

  • Gram-negative bacteria: Carbapenem-resistant Enterobacterales (CRE), extended-spectrum β-lactamase (ESBL)-producing E. coli/Klebsiella, and Acinetobacter baumannii (MIC₉₀ ≤ 1 μg/mL) [6] [9]
  • Gram-positive bacteria: Vancomycin-resistant Enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA; MIC₉₀ = 0.12 μg/mL) [1] [9]
  • Anaerobes: Bacteroides fragilis (MIC₉₀ = 2 μg/mL) [3] [9]

Table 2: Comparative Activity of Tetracycline-Class Antibiotics Against Resistant Pathogens

Antibiotic (Class)CRE MIC₉₀ (μg/mL)CRAB MIC₉₀ (μg/mL)VRE MIC₉₀ (μg/mL)
Eravacycline (Fluorocycline)0.25–1.01–20.06
Tigecycline (Glycylcycline)1–44–80.12–0.25
Omadacycline (Aminomethylcycline)4–88–160.12
Doxycycline (Second-gen)>16>16>16

Global Health Imperatives Driving Novel Antibacterial Agent Development

The antimicrobial resistance (AMR) crisis necessitates agents like eravacycline. Key drivers include:

  • Carbapenem-resistant Enterobacteriaceae (CRE) proliferation: CRE infections cause ~13,000 deaths annually in the US alone, with mortality rates reaching 40–50% in bloodstream infections [2] [6]. Eravacycline demonstrates potent activity against KPC- and NDM-producing isolates, with susceptibility rates >95% in contemporary surveillance studies [6] [9].

  • Extensively drug-resistant (XDR) Acinetobacter baumannii: Designated an "urgent threat" by the CDC, XDR A. baumannii resists nearly all antibiotics, including carbapenems and colistin. Eravacycline retains MIC₉₀ values of 1–2 μg/mL against these isolates—superior to tigecycline (4–8 μg/mL) and minocycline (>8 μg/mL) [6] [8]. Real-world studies report 75.7% clinical success rates when treating XDR infections [2].

  • Antibiotic stewardship imperatives: Eravacycline’s broad spectrum enables empirical therapy for polymicrobial abdominal infections without promoting C. difficile or carbapenemase induction. Clinical data show it reduces selective pressure from carbapenems—a critical stewardship goal given rising Enterobacteriaceae resistance rates (15–20% for meropenem) [9] [10].

  • WHO priority pathogens: Eravacycline covers three pathogens on WHO’s critical-priority AMR list: A. baumannii, Enterobacteriaceae, and Enterococcus faecium [10]. Its development aligns with global strategies to counter "post-antibiotic era" threats projected to cause 10 million annual deaths by 2050 [10].

Table 3: Global AMR Threats Addressed by Eravacycline

PathogenResistance MechanismMortality RateEravacycline MIC₉₀ (μg/mL)
Carbapenem-resistant E. coliKPC/NDM carbapenemases33–44%0.25
XDR Acinetobacter baumanniiOXA carbapenemases + efflux pumps46–52%1–2
Vancomycin-resistant E. faecium (VRE)vanA/vanB operons20–32%0.06

Properties

CAS Number

1334714-66-7

Product Name

Eravacycline dihydrochloride

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Molecular Formula

C27H33Cl2FN4O8

Molecular Weight

631.5 g/mol

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.